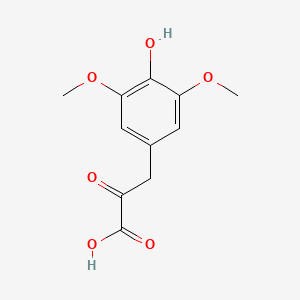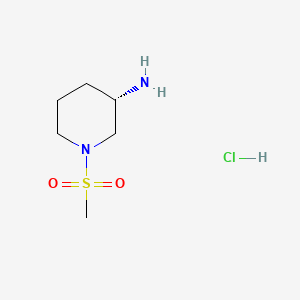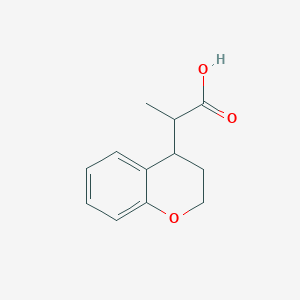
2-(Chroman-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chroman-4-yl)propanoic acid is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chroman ring system fused with a propanoic acid moiety, making it a unique and versatile compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chroman-4-yl)propanoic acid can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chroman-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various substituted chroman derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
2-(Chroman-4-yl)propanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Chroman-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by:
Inhibiting Enzymes: It may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Modulating Signaling Pathways: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Binding to Receptors: this compound may bind to specific receptors, such as nuclear receptors, to exert its biological effects.
Comparison with Similar Compounds
Chroman-4-one: A closely related compound with a similar chroman ring structure but lacking the propanoic acid moiety.
Flavanone: Another related compound with a similar core structure but different functional groups.
Isoflavone: A compound with a similar chroman ring system but different substitution patterns.
Uniqueness: 2-(Chroman-4-yl)propanoic acid is unique due to its specific combination of the chroman ring and propanoic acid moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14) |
InChI Key |
ZMALBOHHSPEYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
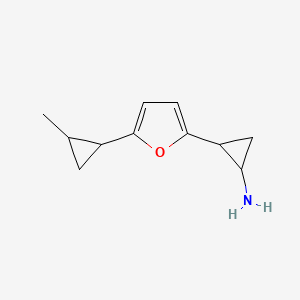
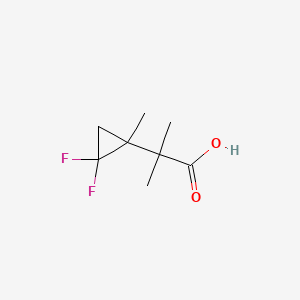

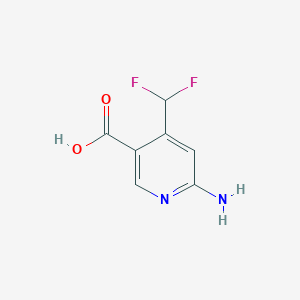
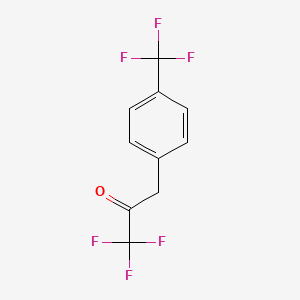
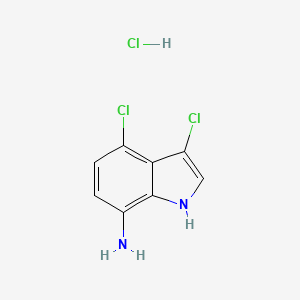
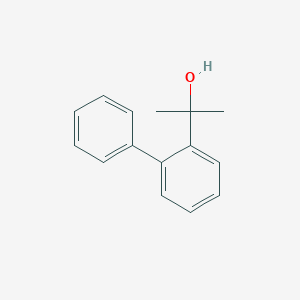
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
![rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B13582000.png)
